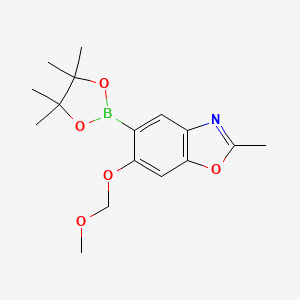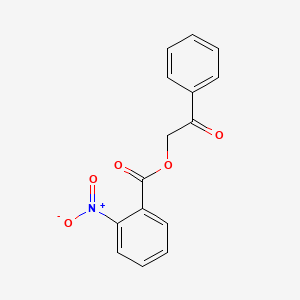![molecular formula C18H19N3O5 B13936123 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid](/img/structure/B13936123.png)
3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid is a complex organic compound with significant potential in pharmaceutical applications. This compound is known for its role as a glucokinase activator, which makes it valuable in the treatment of diseases related to glucose metabolism, such as diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid involves multiple steps, starting from the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the azetidinylcarbonyl group: This step involves the reaction of azetidine with a carbonyl-containing reagent under controlled conditions.
Synthesis of the pyrazinyl intermediate: The azetidinylcarbonyl group is then reacted with pyrazine to form the pyrazinyl intermediate.
Coupling with benzoic acid derivative: The pyrazinyl intermediate is coupled with a benzoic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound acts as a glucokinase activator, which means it enhances the activity of glucokinase, an enzyme involved in glucose metabolism. By activating glucokinase, the compound helps to lower the glucose threshold for insulin secretion, thereby improving glucose regulation in the body. This mechanism makes it a promising candidate for the treatment of diabetes .
Comparison with Similar Compounds
Similar Compounds
- **3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-{[(1S)-2-hydroxy-1-methylethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide monohydrate
- **5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid stands out due to its specific structure, which confers unique properties such as enhanced glucokinase activation. This makes it particularly effective in modulating glucose metabolism and offers potential advantages in therapeutic applications .
Properties
Molecular Formula |
C18H19N3O5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C18H19N3O5/c1-11(2)25-13-6-12(18(23)24)7-14(8-13)26-16-10-19-15(9-20-16)17(22)21-4-3-5-21/h6-11H,3-5H2,1-2H3,(H,23,24) |
InChI Key |
SZMIKENXLPDZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC2=NC=C(N=C2)C(=O)N3CCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


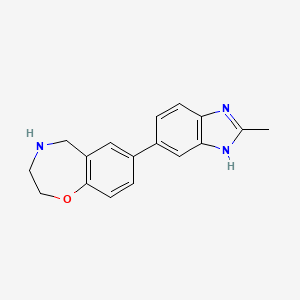
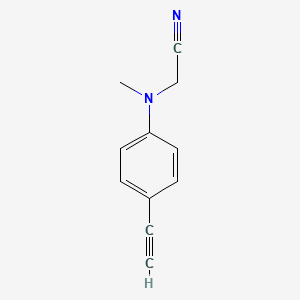
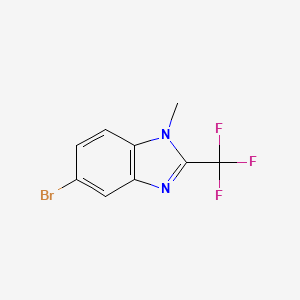
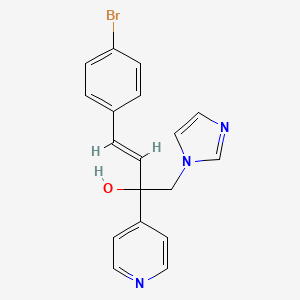
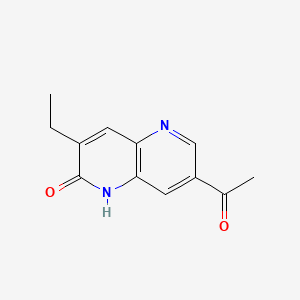
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)
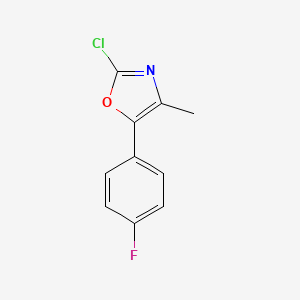
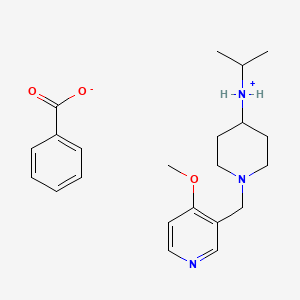
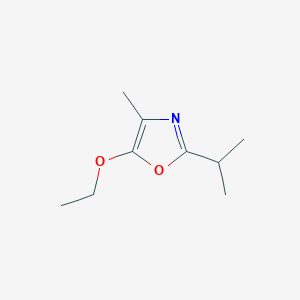
![(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)

acetate](/img/structure/B13936113.png)
